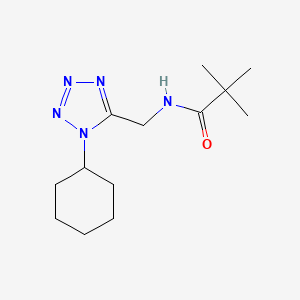

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pivalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

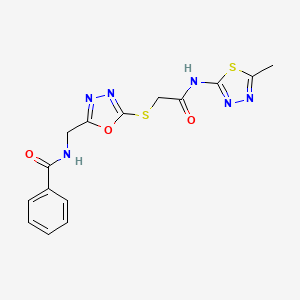

“N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pivalamide” is a chemical compound that has been mentioned in the context of peptide research and therapeutics . It is a derivative of tetrazole, a class of heterocyclic compounds that are widely used in medicinal and pharmaceutical applications .

Synthesis Analysis

The synthesis of this compound involves a solid phase synthesis of a cyclic peptoid bearing (1H-tetrazol-5-yl)methyl as N-substituent . The monomAplicaciones Científicas De Investigación

Cystic Fibrosis Therapy

A study focused on the development of potent s-cis-locked bithiazole correctors for DeltaF508 cystic fibrosis transmembrane conductance regulator (CFTR) cellular processing. These compounds, including analogs of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pivalamide, have shown promise in correcting defective cellular processing of the CFTR protein, a critical aspect of cystic fibrosis therapy. The research highlights the significance of heteroatom placement and the conformational control within the bithiazole core for enhancing corrector activity (Yu et al., 2008).

DNA Minor Groove Recognition

Another application is in the field of DNA recognition, where N-methylpyrrole-N-methylimidazole (PI) polyamide derivatives have been utilized for specific DNA binding to regulate gene expression. The research demonstrates the effectiveness of double β substitutions in PI polyamides for lengthened DNA minor groove recognition, which can suppress target gene expression in cells. This finding has implications for biomedical research targeting genomic DNA (Watanabe et al., 2015).

Acceleration of Organic Reactions

The acceleration of the Baylis-Hillman reaction in polar solvents, such as water and formamide, has been studied, revealing that certain amine catalysts can significantly enhance the reaction rate. This research contributes to the field of organic synthesis by providing insights into the use of polar solvents for accelerating chemical reactions (Aggarwal et al., 2002).

Porphyrin Complexes and Oxygen Transport

Investigations into bis-base low-spin iron(II)-tetrakis(o-pivalamidophenyl)porphyrin complexes have provided insights into ligand rotation, nonplanar heme distortion, and their implications for oxygen transport. These studies are relevant for understanding the structural and functional aspects of synthetic heme proteins and their potential applications (Le Moigne et al., 2003).

Epigenetic Activity and Gene Regulation

Research on programmable small DNA-binding molecules, such as PI polyamide-SAHA conjugates, has shown potential for epigenetically activating pluripotency genes in mouse embryonic fibroblasts. This approach represents a novel strategy for gene regulation and has implications for stem cell research and regenerative medicine (Pandian et al., 2012).

Propiedades

IUPAC Name |

N-[(1-cyclohexyltetrazol-5-yl)methyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N5O/c1-13(2,3)12(19)14-9-11-15-16-17-18(11)10-7-5-4-6-8-10/h10H,4-9H2,1-3H3,(H,14,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKINSANIMXYGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC1=NN=NN1C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-[(2-Methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2717354.png)

![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-phenylazetidine-1-carboxamide](/img/structure/B2717357.png)

![[1-(3-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](3-pyridylmethyl)amine](/img/structure/B2717369.png)